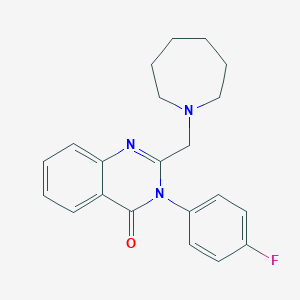![molecular formula C21H23ClN2O3 B289294 N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B289294.png)
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide, also known as ML-18, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has been synthesized for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is not fully understood. However, it has been reported to inhibit tubulin polymerization, which is essential for cell division. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and ultimately leads to cell death. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has also been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest, which is a phase of the cell cycle where DNA replication and cell division occur. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has also been reported to inhibit angiogenesis, which is the formation of new blood vessels. Inhibition of angiogenesis is a promising strategy for the treatment of cancer, as tumors require a blood supply to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for further research. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been reported to exhibit activity against drug-resistant cancer cells, which is a major challenge in cancer treatment. However, N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide also has some limitations for lab experiments. It has been reported to have low solubility in water, which may limit its use in certain assays. In addition, the exact mechanism of action of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is not fully understood, which may make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research on N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide. One direction is to further study its mechanism of action and its effects on cancer cells. Another direction is to investigate its potential as an antimicrobial agent. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has also been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. In addition, N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide can be modified to improve its solubility and potency, which may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is a novel compound that has gained significant attention in the field of medicinal chemistry. It has been synthesized for its potential applications in scientific research, and has been reported to exhibit antitumor, antifungal, and antibacterial activity. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide, which may lead to the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory diseases.
Synthesemethoden
The synthesis of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction with N-(4-chloro-2-nitrophenyl)acetamide to give the intermediate compound. The intermediate is then reduced using palladium on carbon catalyst and hydrogen gas to obtain the final product, N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide. The synthesis of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been reported in the literature, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been synthesized for its potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines such as MCF-7, HeLa, and A549. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has also been reported to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. In addition, N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been reported to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Molekularformel |
C21H23ClN2O3 |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-5-3-4-12-24(14)21(26)18-13-16(22)8-11-19(18)23-20(25)15-6-9-17(27-2)10-7-15/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
UOEPXTBCYDKLIR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)